2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide
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Overview
Description
2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 3-amino-1,2,4-triazole in the presence of a base to form the intermediate 5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrazinolyzed to yield the final product, this compound .
Chemical Reactions Analysis
2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and antifungal properties.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group also show diverse biological activities and are used in various applications, such as pharmaceuticals and agrochemicals.
Acetohydrazide derivatives: These compounds are known for their potential as anticancer and antimicrobial agents
Properties
IUPAC Name |
2-[5-[(4-chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c12-8-3-1-7(2-4-8)5-9-14-10(17-16-9)6-11(18)15-13/h1-4H,5-6,13H2,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVSUOBZZPYVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NN2)CC(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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